3-(4-Methoxyphenyl)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17836928
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10O2S |
|---|---|
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)11-6-7-15-12(11)8-13/h2-8H,1H3 |
| Standard InChI Key | SKGMYEMVLUHCKO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SC=C2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-(4-Methoxyphenyl)thiophene-2-carbaldehyde consists of a thiophene core substituted at the 3-position with a 4-methoxyphenyl group and at the 2-position with a formyl moiety. Its molecular formula is , with a molecular weight of 218.27 g/mol. Spectroscopic data from analogous compounds, such as 4-(3-fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde, reveal distinct NMR signals: the aldehyde proton typically resonates as a singlet near δ 9.9–10.0 ppm, while the methoxy group appears as a 3H singlet at δ 3.8–3.9 ppm. The thiophene ring protons in similar derivatives produce singlets or doublets between δ 7.2–8.1 ppm, depending on substitution patterns .
Table 1: Key Structural and Spectroscopic Properties
The electron-withdrawing aldehyde group and electron-donating methoxy substituent create a push-pull electronic system, which may enhance conjugation and stability in material science applications.
Synthesis and Optimization
The synthesis of 3-(4-Methoxyphenyl)thiophene-2-carbaldehyde can be achieved via Suzuki-Miyaura cross-coupling, a method widely employed for analogous arylthiophene derivatives . This reaction involves coupling a brominated thiophene-2-carbaldehyde precursor with 4-methoxyphenylboronic acid or ester in the presence of a palladium catalyst.
Reaction Mechanism and Conditions
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Precursor Preparation: 3-Bromothiophene-2-carbaldehyde serves as the starting material, with bromine at the 3-position enabling regioselective coupling .
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Catalytic System: Tetrakis(triphenylphosphine)palladium(0) () is commonly used at 5 mol% loading .
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Base and Solvent: Potassium phosphate () in a 4:1 toluene/water mixture optimizes yields (e.g., 66–85% for similar derivatives) .
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Thermal Conditions: Reactions proceed at 85–90°C for 12–24 hours .
Table 2: Comparative Synthesis Parameters for Analogous Compounds
| Derivative | Yield (%) | Catalyst | Base/Solvent | Reference |
|---|---|---|---|---|
| 4-Phenylthiophene-2-carbaldehyde | 72 | /Toluene-HO | ||
| 3-(4-Chlorophenyl)thiophene-2-carbaldehyde | 72 | /Dioxane-HO | ||
| 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 85 | /DMF |
Side reactions, such as hydrolysis of intermediate imines, may occur under prolonged heating, necessitating careful reaction monitoring .
Applications in Material Science
The conjugated thiophene core and polar substituents make this compound a candidate for organic electronic materials:
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Organic Semiconductors: The planar structure and -conjugation enable charge transport, as seen in 5-(4-methoxyphenyl) derivatives used in thin-film transistors.
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Light-Emitting Diodes (LEDs): Similar aldehydes serve as emissive layer precursors due to tunable optoelectronic properties.
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Sensors: The aldehyde group permits covalent immobilization on substrates for selective analyte detection.
| Hazard | Precaution | Source |
|---|---|---|
| Skin/Irritation | Use nitrile gloves and fume hood | |
| Inhalation Risk | Avoid dust formation; use respiratory protection | |
| Environmental Impact | Dispose via licensed waste management |
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